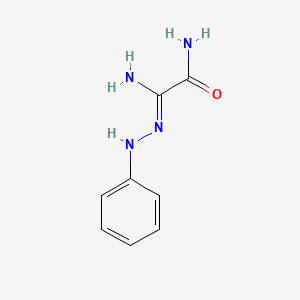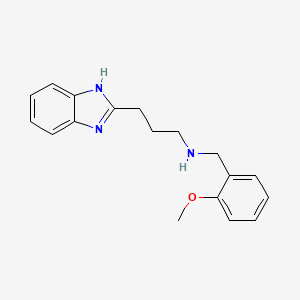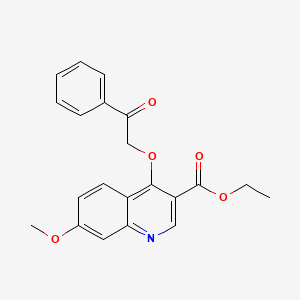![molecular formula C25H21ClN2O2 B13376280 3-[2-(4-chlorophenyl)-1H-indol-3-yl]-2-(3-hydroxypropyl)-1-isoindolinone](/img/structure/B13376280.png)
3-[2-(4-chlorophenyl)-1H-indol-3-yl]-2-(3-hydroxypropyl)-1-isoindolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(4-chlorophenyl)-1H-indol-3-yl]-2-(3-hydroxypropyl)-1-isoindolinone is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-chlorophenyl)-1H-indol-3-yl]-2-(3-hydroxypropyl)-1-isoindolinone typically involves multistep reactions starting from readily available precursors. One common synthetic route involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole nucleus .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques can be employed to scale up the production process while maintaining consistent quality and reducing production costs .
化学反应分析
Types of Reactions
3-[2-(4-chlorophenyl)-1H-indol-3-yl]-2-(3-hydroxypropyl)-1-isoindolinone undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
科学研究应用
作用机制
The mechanism of action of 3-[2-(4-chlorophenyl)-1H-indol-3-yl]-2-(3-hydroxypropyl)-1-isoindolinone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interfere with DNA replication in cancer cells . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
相似化合物的比较
Similar Compounds
Indole-3-carbaldehyde: A precursor in the synthesis of various indole derivatives with biological activity.
4-chloroindole: A structurally related compound with similar chemical properties.
Indole-3-acetic acid: A naturally occurring plant hormone with diverse biological functions.
Uniqueness
Its combination of the indole nucleus with the isoindolinone moiety and the presence of the 4-chlorophenyl group make it a valuable compound for further research and development .
属性
分子式 |
C25H21ClN2O2 |
|---|---|
分子量 |
416.9 g/mol |
IUPAC 名称 |
3-[2-(4-chlorophenyl)-1H-indol-3-yl]-2-(3-hydroxypropyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C25H21ClN2O2/c26-17-12-10-16(11-13-17)23-22(20-8-3-4-9-21(20)27-23)24-18-6-1-2-7-19(18)25(30)28(24)14-5-15-29/h1-4,6-13,24,27,29H,5,14-15H2 |
InChI 键 |
QXSIGKLKBWUMRH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(N(C2=O)CCCO)C3=C(NC4=CC=CC=C43)C5=CC=C(C=C5)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![7-methyl-2-{[(2E)-3-phenyl-2-propenyl]sulfanyl}-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13376216.png)
![N-(1-naphthyl)-N-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]amine](/img/structure/B13376221.png)
![Ethyl 4-(8-tert-butyl-2-thioxo-4-{[3-(trifluoromethyl)phenyl]imino}-1,3-diazaspiro[4.5]dec-1-yl)benzoate](/img/structure/B13376223.png)
![1-Phenyl-5-[5-(3-trifluoromethylphenyl)-1H-pyrazol-4-yl]-1H-tetrazole](/img/structure/B13376227.png)
![N-{3-[(1-adamantylcarbonyl)amino]propyl}-2-thiophenecarboxamide](/img/structure/B13376228.png)
![5-(3-hydroxy-4-methoxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B13376232.png)
![1-[2-(4-chlorophenoxy)ethyl]-3-hydroxy-3-[2-(5-methyl-2-thienyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13376236.png)
![4-chloro-3-{[(3-fluorophenyl)sulfonyl]amino}-N-isobutylbenzamide](/img/structure/B13376241.png)

![6-(3-bromobenzyl)-3-[(2-oxo-2-phenylethyl)sulfanyl]-1,2,4-triazin-5(4H)-one](/img/structure/B13376257.png)

![Methyl 2-{[2-(3,5-dichloroanilino)-2-oxoethyl]amino}benzoate](/img/structure/B13376286.png)
